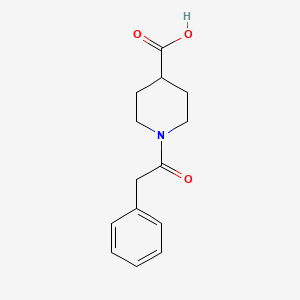

1-(Phenylacetyl)piperidine-4-carboxylic acid

Übersicht

Beschreibung

1-(Phenylacetyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . It belongs to the class of piperidine derivatives and is characterized by the presence of a phenylacetyl group attached to the piperidine ring at the 4-carboxylic acid position .

Vorbereitungsmethoden

The synthesis of 1-(Phenylacetyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine with phenylacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

1-(Phenylacetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Phenylacetyl)piperidine-4-carboxylic acid has shown potential in the field of medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its structural similarities to known analgesics and antipsychotics suggest that it may exhibit similar pharmacological effects.

Case Studies

- Pain Management : Research indicates that derivatives of this compound could be effective in pain relief therapies, particularly for neuropathic pain. Studies have demonstrated its ability to modulate pain pathways, potentially leading to new analgesic agents with fewer side effects compared to traditional opioids .

- Antidepressant Properties : Preliminary studies suggest that the compound may possess antidepressant-like effects in animal models. The mechanism appears to involve the modulation of neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation .

Agricultural Applications

In agricultural science, this compound is being investigated for its potential use as an insecticide or herbicide. Its structural features allow for interactions with biological systems, making it a candidate for developing new agrochemicals.

Research Findings

- Insecticidal Activity : Studies have shown that compounds similar to this compound exhibit significant insecticidal properties against common agricultural pests. These compounds disrupt normal physiological functions in insects, leading to mortality or reduced reproductive success .

- Systemic Properties : The compound's ability to be absorbed and translocated within plants enhances its efficacy as a protective agent against pests. This systemic action allows for prolonged protection compared to conventional surface-applied pesticides .

Chemical Precursor

The compound also serves as a precursor in the synthesis of various chemical entities. Its unique piperidine structure makes it valuable in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Synthesis Applications

- Synthetic Pathways : this compound can be utilized to synthesize novel compounds by introducing various functional groups through organic reactions such as acylation and alkylation. This versatility is crucial for developing targeted therapies and effective agrochemicals .

- Research and Development : Ongoing research aims to optimize synthetic routes involving this compound to enhance yield and reduce environmental impact during production processes .

Wirkmechanismus

The mechanism of action of 1-(Phenylacetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Vergleich Mit ähnlichen Verbindungen

1-(Phenylacetyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

1-Phenyl-4-piperidinecarboxylic acid: This compound has a similar piperidine ring structure but lacks the phenylacetyl group.

1-(Phenylsulfonyl)piperidine-4-carboxylic acid: This compound contains a phenylsulfonyl group instead of the phenylacetyl group.

4-Phenyl-4-piperidinecarboxylic acid: This compound has a phenyl group attached to the piperidine ring but differs in the position and nature of the substituents.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .

Biologische Aktivität

1-(Phenylacetyl)piperidine-4-carboxylic acid (also referred to as a piperidine derivative) has garnered attention in recent years for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a phenylacetyl group at the first position and a carboxylic acid group at the fourth position. Its molecular formula is CHNO, with a molecular weight of approximately 219.26 g/mol. The unique structural features contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can disrupt cellular processes.

- Receptor Modulation : It is believed to interact with various receptors on cell membranes, influencing signal transduction pathways.

- Gene Expression Regulation : The compound may also affect the expression of genes associated with inflammation and cell proliferation.

Biological Activities

-

Antimicrobial Activity :

- Studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. Its mechanism involves the inhibition of DNA gyrase, leading to impaired DNA replication in bacteria.

-

Anticancer Properties :

- Research has shown that this compound can induce apoptosis in cancer cells. A study demonstrated that it exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in some assays .

- The compound's ability to modulate key signaling pathways involved in cell growth and survival suggests potential as an anticancer agent.

- Anti-inflammatory Effects :

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent for bacterial infections.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 17 |

Anticancer Activity Assessment

In vitro studies on cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 50 |

| 50 | 20 |

The compound was noted to significantly induce apoptosis at higher concentrations, indicating its potential use in cancer therapy.

Eigenschaften

IUPAC Name |

1-(2-phenylacetyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(10-11-4-2-1-3-5-11)15-8-6-12(7-9-15)14(17)18/h1-5,12H,6-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVPLNPLEZXHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299794 | |

| Record name | 1-(phenylacetyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802029 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26965-32-2 | |

| Record name | 26965-32-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(phenylacetyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.